The synthesis of Tbk1-IN-1 involves several key steps typically associated with medicinal chemistry. The initial phase includes the identification of lead compounds through high-throughput screening against TBK1. Following this, structure-activity relationship studies guide the modification of chemical structures to enhance potency and selectivity.
Methods:
Technical Details:
The molecular structure of Tbk1-IN-1 is characterized by specific functional groups that enable its interaction with the TBK1 active site.
Structure Data:
Crystallographic studies comparing Tbk1-IN-1 with other known inhibitors reveal insights into its binding mode and conformational flexibility .
Tbk1-IN-1 undergoes specific chemical reactions that facilitate its mechanism of action against TBK1.
Reactions:
Technical Details:
The mechanism by which Tbk1-IN-1 exerts its effects involves competitive inhibition of TBK1 activity.
Process:
Data:
Studies show that inhibition of TBK1 by Tbk1-IN-1 results in altered signaling pathways associated with cancer cell proliferation and survival .
Tbk1-IN-1 exhibits several notable physical and chemical properties relevant for its function as a therapeutic agent.
Physical Properties:
Chemical Properties:
Analytical techniques such as high-performance liquid chromatography are used to assess purity and stability over time .
Tbk1-IN-1 has significant applications in scientific research and potential therapeutic interventions:
Scientific Uses:
CAS No.:
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 74240-46-3
CAS No.: 55064-20-5